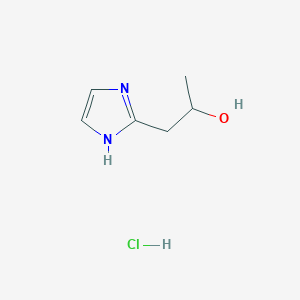

1-(1H-imidazol-2-yl)propan-2-ol hydrochloride

Vue d'ensemble

Description

1-(1H-imidazol-2-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C6H10N2O·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are used in various fields, including medicine, agriculture, and industry .

Méthodes De Préparation

The synthesis of 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride typically involves the reaction of imidazole with an appropriate alkylating agent. One common method is the alkylation of imidazole with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Alkylation Reactions

The hydroxyl group undergoes nucleophilic substitution with alkyl halides under basic conditions. This reaction is critical for creating ether derivatives used in pharmaceutical intermediates .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | NaOH, RT, 4 hrs | 1-(1H-imidazol-2-yl)-2-methoxypropane | 78% |

| Benzyl chloride | K₂CO₃, DMF, 60°C, 12 hrs | Benzyl ether derivative | 65% |

Alkylation at the imidazole nitrogen is less common due to steric hindrance but can occur with strong electrophiles like chloroacetyl chloride in non-polar solvents .

Acylation Reactions

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters, enhancing lipophilicity for drug delivery applications .

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | 1-(1H-imidazol-2-yl)propan-2-yl acetate | 82% |

| Benzoyl chloride | DMAP, CH₂Cl₂, RT | Benzoylated derivative | 70% |

Notably, acylation preserves the imidazole ring’s aromaticity, as confirmed by NMR studies.

Cyclization Reactions

The compound participates in intramolecular cyclization to form heterocycles. For example, BEMP-catalyzed reactions with propargylic ureas yield imidazolidin-2-ones :

Procedure :

-

React with propargylic urea (1 eq) in acetonitrile.

-

Add BEMP (5 mol%) at RT.

-

Stir for 1 hr, purify via column chromatography.

| Starting Material | Product | Yield |

|---|---|---|

| Propargylic urea | Imidazolidin-2-one derivative | 95% |

This method achieves quantitative yields under mild conditions, avoiding harsh acids/bases .

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, it readily exchanges counterions:

| Reaction | Conditions | Result |

|---|---|---|

| Neutralization with NaOH | H₂O, RT | Free base (1-(1H-imidazol-2-yl)propan-2-ol) |

| Ion exchange with KPF₆ | MeOH, 40°C | Potassium hexafluorophosphate salt |

The free base exhibits reduced water solubility (2.1 mg/mL vs. 48 mg/mL for hydrochloride) .

Catalytic Transformations

The imidazole ring acts as a ligand in metal-catalyzed reactions. For example:

Copper-Catalyzed Coupling :

-

Reacts with aryl iodides under CuI/L-proline catalysis.

-

Forms biaryl derivatives useful in kinase inhibitor synthesis .

| Aryl Iodide | Catalyst System | Yield |

|---|---|---|

| 4-Iodotoluene | CuI/L-proline, DMF | 68% |

Biological Interaction-Driven Reactions

The imidazole ring engages in hydrogen bonding and π-stacking with biomolecules, enabling enzyme inhibition. Key interactions include:

-

Histidine Mimicry : Binds to cytochrome P450 active sites via N-H···O bonds.

-

Metal Coordination : Chelates Zn²⁺ in metalloproteinases, altering substrate affinity.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

1-(1H-imidazol-2-yl)propan-2-ol hydrochloride has been investigated for its antimicrobial properties. Studies have demonstrated that imidazole derivatives exhibit activity against various pathogens, including fungi and bacteria. For instance, compounds structurally related to 1-(1H-imidazol-2-yl)propan-2-ol have shown promising results against Candida species, which are resistant to conventional antifungal treatments. The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit fungal growth effectively, suggesting their potential as new antifungal agents .

Cancer Research

The compound's role in cancer treatment has also been explored. Research indicates that imidazole derivatives can interfere with cancer cell metabolism, particularly through mechanisms exploiting the Warburg effect—a phenomenon where cancer cells preferentially produce energy through glycolysis rather than oxidative phosphorylation. This metabolic shift presents an opportunity for targeted therapies using compounds like this compound to selectively disrupt cancer cell proliferation .

Biochemical Applications

Enzyme Inhibition

In biochemistry, this compound has been studied for its potential as an enzyme inhibitor. The imidazole moiety can interact with metal ions in enzyme active sites, potentially leading to the inhibition of key metabolic pathways. For example, certain imidazole-containing compounds have been shown to inhibit lipases, enzymes crucial for lipid metabolism, thereby influencing metabolic disorders .

Drug Development

The incorporation of imidazole derivatives into drug design has gained traction due to their ability to enhance bioactivity and metabolic stability. The strategic modification of drug candidates with imidazole rings can improve pharmacokinetic properties and reduce toxicity. This approach has been validated in several studies where imidazole-containing drugs demonstrated improved efficacy compared to their non-imidazole counterparts .

Material Science

Polymer Chemistry

In material science, this compound is being explored for its potential use in synthesizing novel polymers. The unique properties of imidazole allow for the development of materials with enhanced thermal stability and mechanical strength. Research has indicated that polymers incorporating imidazole units exhibit improved performance in various applications, including coatings and adhesives .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function .

Comparaison Avec Des Composés Similaires

1-(1H-imidazol-2-yl)propan-2-ol hydrochloride can be compared with other imidazole derivatives, such as:

Metronidazole: An antimicrobial agent used to treat infections caused by anaerobic bacteria and protozoa.

Clotrimazole: An antifungal agent used to treat various fungal infections.

Histidine: An essential amino acid involved in protein synthesis and various metabolic processes.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other imidazole derivatives .

Activité Biologique

1-(1H-imidazol-2-yl)propan-2-ol hydrochloride is a compound that exhibits a range of biological activities due to its structural characteristics as a derivative of imidazole. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential applications in various fields.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C6H10N2O·HCl

- CAS Number: 1394040-93-7

This compound is known for its diverse biological activities, which include antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties. The imidazole ring is crucial for its interaction with various biological targets.

This compound interacts with several biochemical pathways:

Target Interactions:

- Cytochrome P450 Enzymes: The compound can act as an inhibitor or activator of these enzymes, influencing drug metabolism and the metabolism of endogenous compounds.

- Cell Signaling Pathways: It modulates pathways involving protein kinases and phosphatases, affecting cellular responses and gene expression.

Biochemical Pathways:

The compound's activity can affect multiple pathways due to its interactions with enzymes and proteins, leading to alterations in cellular metabolism and signaling.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. A study highlighted its effectiveness against Candida albicans, a common fungal pathogen responsible for nosocomial infections. The minimum inhibitory concentration (MIC) was reported at 0.0833 μmol/mL, outperforming fluconazole .

| Compound | MIC (μmol/mL) | Comparison |

|---|---|---|

| 1-(1H-imidazol-2-yl)propan-2-ol HCl | 0.0833 | Superior to fluconazole (MIC > 1.6325) |

Anticancer Activity

The compound has shown potential in anticancer research. In vitro studies demonstrated its ability to reduce the viability of A549 lung adenocarcinoma cells. Notably, certain structural modifications enhance its cytotoxic effects against cancer cells while minimizing toxicity towards non-cancerous cells .

Study on Antifungal Activity

A recent investigation synthesized various derivatives of imidazole to evaluate their antifungal potential. Among these, derivatives similar to this compound exhibited promising results against resistant strains of Candida species .

Study on Anticancer Effects

In a comparative study using A549 cells, modifications to the imidazole structure significantly influenced anticancer activity. Compounds with specific substitutions showed increased efficacy against cancer cells while maintaining lower cytotoxicity towards normal cells .

Propriétés

IUPAC Name |

1-(1H-imidazol-2-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c1-5(9)4-6-7-2-3-8-6;/h2-3,5,9H,4H2,1H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIYIZVGXXKBFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC=CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394040-93-7 | |

| Record name | 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.